molecular formula C8H8N2S B13918644 Thieno[3,2-c]pyridin-2-ylmethanamine

Thieno[3,2-c]pyridin-2-ylmethanamine

Cat. No.: B13918644
M. Wt: 164.23 g/mol
InChI Key: MWPZMIAZMPWLHW-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-2-ylmethanamine (CAS 1313726-00-9) is a high-purity synthetic building block with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol. This compound features a fused thieno[3,2-c]pyridine heterocyclic system substituted with an aminomethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key intermediate for developing potassium channel inhibitors. Compounds based on the thieno[3,2-c]pyridine structure have been identified as potent inhibitors of voltage-gated potassium channels, particularly Kv1.3 and Kv1.5 . The inhibition of Kv1.3 channels is a promising therapeutic strategy for managing autoimmune diseases, such as multiple sclerosis and type-1 diabetes, as it can selectively suppress the activity of auto-reactive memory T-cells without broadly compromising the immune system . Furthermore, inhibition of the Kv1.5 channel, which is predominantly expressed in atrial myocytes, offers a potential pathway for developing new anti-arrhythmic agents for conditions like atrial fibrillation . Research also indicates that potassium channels like Kv1.3 are involved in cellular proliferation, suggesting this compound could be a starting point for investigating novel anti-cancer agents . The structural motif of the thienopyridine core is frequently explored in synthesizing diverse heterocyclic libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling and storage in accordance with laboratory safety protocols are required.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

thieno[3,2-c]pyridin-2-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2

InChI Key

MWPZMIAZMPWLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=C2)CN

Origin of Product

United States

Isomeric and Regioisomeric Considerations:the Specific Arrangement of the Thiophene and Pyridine Rings, As Well As the Position of the Methanamine Substituent, is Crucial. the Activity Profile of Thieno 3,2 C Pyridin 2 Ylmethanamine is Likely to Be Distinct from Its Other Isomers E.g., Thieno 2,3 B , Thieno 3,2 B , Etc. Due to Differences in the Spatial Orientation of Key Functional Groups. a Systematic Exploration of Different Isomers and Regioisomers is a Common Strategy for Activity Optimization.

The following table summarizes key structural patterns and their potential impact on activity optimization, based on findings from related thienopyridine and thienopyrimidine derivatives.

Structural PatternPotential for Activity OptimizationExample from Related CompoundsReference
Modification of the Heterocyclic CoreCan improve pharmacokinetic properties and target engagement.Incorporation of 'prodrug-like' moieties in thieno[2,3-b]pyridines to enhance solubility and anti-proliferative activity. nih.gov
Substitution on Appended Aromatic RingsCan fine-tune potency and selectivity.Substitution on the phenyl ring of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase led to significant changes in activity. researchgate.net
Variation of the LinkerAltering the length and flexibility of a linker between the core and another functional group can optimize binding.In arylpiperazine derivatives of thieno[3,2-c]pyridines, a tetramethylene chain was used to connect to an imide ring. nih.gov
Exploration of Isomeric ScaffoldsDifferent isomers can exhibit distinct biological activities and selectivities.Thieno[2,3-c]pyridine (B153571) derivatives were investigated as Hsp90 inhibitors for their anticancer potential. nih.gov

Structure Activity Relationship Sar Analysis of Thieno 3,2 C Pyridin 2 Ylmethanamine Derivatives

Elucidation of Key Structural Features for Bioactivity

The biological activity of thieno[3,2-c]pyridin-2-ylmethanamine derivatives is dictated by the interplay of several key structural components: the core fused ring system, the aminomethyl group at the 2-position, and various substituents on both the thiophene (B33073) and pyridine (B92270) rings.

The aminomethyl group at the 2-position of the thieno[3,2-c]pyridine (B143518) core is a critical pharmacophoric element. As a primary amine, this group is basic and can be protonated at physiological pH. This capacity allows it to form strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate (B1630785), within a biological target's binding site.

Furthermore, this group can serve as a versatile synthetic handle. The nitrogen atom can be acylated or sulfonated, allowing for the introduction of a wide array of substituents. These modifications can probe the steric and electronic requirements of the binding pocket, potentially leading to enhanced potency and selectivity. In a series of related oxazolidinone derivatives incorporating a thieno[3,2-c]pyridine moiety, the aminomethyl group (originating from the oxazolidinone core) was derivatized into various amides and sulfonamides, with acetyl and methanesulfonamide derivatives showing good antimicrobial activity. researchgate.net This highlights the functional importance of a derivatizable amine in achieving biological effect.

The thiophene ring of the thieno[3,2-c]pyridine scaffold is amenable to substitution, primarily at the 3-position. Modifications at this position can significantly influence the molecule's electronic properties and steric profile. Research on 3-bromo-4-chlorothieno[3,2-c]pyridine derivatives has shown that substituents introduced at the 3-position via Suzuki coupling have a predominant effect on the molecule's fluorescence properties. nih.govresearchgate.net While this study focused on photophysical characteristics, it underscores that the 3-position is highly sensitive to substitution, which directly modulates the electronic distribution of the entire fused ring system. nih.govresearchgate.net

Changes in electron density can directly impact bioactivity by altering:

Binding Affinity: Modifying the electronic nature of the aromatic system can enhance or weaken non-covalent interactions with the target protein, such as π-π stacking or cation-π interactions.

Metabolic Stability: Introducing substituents can block sites of metabolic attack, thereby increasing the compound's half-life.

Physicochemical Properties: Substituents can be used to fine-tune properties like lipophilicity (LogP) and solubility, which are critical for drug absorption and distribution.

For example, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the 3-position can systematically alter the molecule's interaction with its biological target.

Substituents on the pyridine portion of the fused ring system, or on aryl groups attached to it, play a pivotal role in defining the potency and selectivity of thienopyridine derivatives. In a study of thieno[3,2-d]pyrimidine (B1254671) analogues, a closely related scaffold, the presence of a methylpyridin-2-yl group was found to be crucial for inhibitory activity against M. ulcerans. researchgate.net The placement of the methyl group on the appended pyridine ring was also critical; a 4-methylpyridin-2-yl analogue was identified as the most potent compound in the series. researchgate.net This demonstrates that even minor positional changes of a substituent on an accessory ring can have a profound impact on biological activity.

The study of pyridine derivatives in general has shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amine (-NH2) can enhance antiproliferative activity, whereas halogen atoms or bulky groups can sometimes be detrimental. nih.gov The nitrogen atom in the pyridine ring itself acts as a hydrogen bond acceptor, and its basicity can be modulated by substituents, affecting both target binding and pharmacokinetic properties.

The thieno[3,2-c]pyridine core is a planar, aromatic system resulting from the fusion of two aromatic rings: thiophene and pyridine. This aromaticity is a key stabilizing feature, driven by the delocalization of π-electrons across the bicyclic structure. nih.gov The planarity of this scaffold facilitates crucial binding interactions with biological targets, particularly through π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site. nih.gov

The electronic delocalization across the fused system is not uniform and is influenced by the presence of two different heteroatoms (sulfur and nitrogen). nih.gov This creates a unique distribution of electrostatic potential on the molecular surface, which guides the molecule's orientation within a binding pocket. Any substitution on the rings (as discussed in 5.1.2 and 5.1.3) will further modify this electronic landscape. For instance, an electron-withdrawing group on the thiophene ring can pull electron density away from the pyridine nitrogen, reducing its basicity and hydrogen bonding capability. Conversely, an electron-donating group on the pyridine ring can enhance it. This modulation of the electronic character is a fundamental principle in optimizing the molecule's interactions with its target. mdpi.com

Positional and Substituent Effects on Efficacy and Selectivity

The specific placement and nature of substituents on the thieno[3,2-c]pyridine core are critical determinants of pharmacological efficacy and selectivity. SAR studies on various thienopyridine isomers consistently show that subtle changes can lead to dramatic shifts in activity.

For instance, studies on thieno[2,3-d]pyrimidine-based PI3K inhibitors revealed that derivatives with more lipophilic tetramethylene substitution at the 5 & 6 positions of the thienopyrimidine core generally showed better activity compared to their corresponding 5-methyl-6-carboxylate analogues. tandfonline.com Furthermore, the position of a hydroxyl group on an attached phenyl ring was critical, with a 3-OH substitution showing superior enzymatic activity over a 4-OH substitution. tandfonline.com

These findings highlight a key principle: both the position (ortho, meta, para) and the electronic properties (donating vs. withdrawing) of a substituent must be carefully optimized. A group that is beneficial at one position may be detrimental at another due to steric clashes or unfavorable electronic interactions within the receptor binding site.

Table 1: Impact of Phenyl Ring Substitution on PI3K Isoform Inhibition for a Thieno[2,3-d]pyrimidine (B153573) Scaffold

CompoundR (Substitution on Phenyl Ring)PI3Kβ % InhibitionPI3Kγ % Inhibition
IIIa 3-OH62%70%
VIb 3-OH72%84%
IIIb 4-OHLower ActivityLower Activity
VIc 4-OH50%Lower Activity
Data adapted from a study on 2-aryl-4-morpholino-thieno[2,3-d]pyrimidine derivatives, demonstrating the critical effect of substituent position on bioactivity. Compounds IIIa/b and VIb/c differ in the substitution on the thieno portion of the core, with VIb/c containing a more lipophilic tetrahydrobenzo fusion. tandfonline.com

This table illustrates that for this related scaffold, the 3-OH (meta) substitution is preferred over the 4-OH (para) substitution for PI3K inhibition. It also shows that increasing the lipophilicity of the core scaffold (VIb vs. IIIa) can further enhance activity. tandfonline.com

Conformational Freedom and Its Role in Activity

Conformational freedom primarily relates to the rotatable bonds within a molecule, such as the bond connecting the aminomethyl side chain to the rigid thieno[3,2-c]pyridine core. The thienopyridine scaffold itself is largely planar and rigid, which can be advantageous as it reduces the entropic penalty upon binding to a target. mdpi.com

The flexibility of the aminomethyl linker allows the terminal amine and its substituents to adopt an optimal orientation to engage with specific residues in a binding pocket. However, excessive flexibility can be detrimental, as the molecule may adopt numerous inactive conformations in solution, which is entropically unfavorable for binding.

A common strategy in medicinal chemistry is to introduce conformational constraints to "lock" a flexible molecule into its bioactive conformation. This can be achieved by incorporating the flexible chain into a new ring system. Studies on related amidothiophene derivatives, where the flexible amide bond was "frozen" by cyclization into rigid thieno[3,2-d]pyrimidin-4-one analogues, allowed researchers to identify the biologically active "open" conformer.

Comparative SAR Studies with Isomeric Thienopyrimidines

The structure-activity relationship (SAR) of this compound derivatives can be further understood by comparing them with their isomeric thienopyrimidine counterparts. While direct comparative studies for this compound itself are not extensively documented, broader comparisons between the thienopyridine and thienopyrimidine scaffolds offer valuable insights into the influence of the core heterocyclic system on biological activity.

For instance, in the context of VEGFR-2 kinase inhibition, both thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors. The core scaffold in both cases serves as a crucial anchor in the ATP-binding pocket of the kinase. However, the substitution patterns required for optimal activity can differ between the two isomeric systems, highlighting the nuanced role of the heterocyclic core in dictating molecular interactions.

The table below presents a hypothetical comparison to illustrate how the core scaffold (thienopyridine vs. thienopyrimidine) and substitution patterns might influence activity, based on general principles observed in the literature for related compounds.

Compound ScaffoldKey Substituent (R)Observed ActivityReference
Thieno[3,2-c]pyridine-CH2NH2 at C2Potentially active (hypothetical)N/A
Thieno[3,2-d]pyrimidine2-(4-methylpyridin-2-yl)Potent anti-M. ulcerans activity nih.gov
Thieno[2,3-b]pyridine (B153569)VariesHCV Inhibition scribd.com
ThienopyrimidineVariesVEGFR-2 Kinase Inhibition nih.gov

Identification of Structural Patterns for Activity Optimization

The optimization of the biological activity of this compound derivatives hinges on the identification of key structural patterns that govern their interaction with specific biological targets. While SAR data for this exact molecule is limited, general principles for optimizing the activity of thienopyridine-based compounds can be extrapolated from studies on related isomers.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method used extensively to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the thienopyridine family, docking has been instrumental in understanding their mechanism of action against various biological targets, including enzymes and receptors. nih.govnih.gov While specific docking studies on Thieno[3,2-c]pyridin-2-ylmethanamine are not extensively detailed in the available literature, the methodology is widely applied to its isomers and related structures, targeting proteins such as Hsp90 and PIM-1 kinase. nih.govnih.gov For the Thieno[3,2-c]pyridine (B143518) scaffold, logical targets for docking studies include potassium channels and central nervous system receptors, given their identified biological activities. nih.govgoogle.com

Molecular docking simulations predict how a ligand, such as a Thieno[3,2-c]pyridine derivative, fits into the binding site of a target protein. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, in studies on the isomeric thieno[2,3-c]pyridine (B153571) scaffold targeting the Heat shock protein 90 (Hsp90), docking results revealed crucial molecular interactions within the protein's active site. nih.govnih.gov Similarly, docking of thieno[2,3-b]pyridine (B153569) derivatives into the active site of PIM-1 kinase was found to be consistent with their in vitro inhibitory activity. nih.gov For Thieno[3,2-c]pyridine derivatives, which have shown potential as antipsychotic agents, docking studies would be employed to predict their binding modes within dopamine (B1211576) D2, serotonin (B10506) 5-HT1, and 5-HT2 receptors. nih.gov Likewise, as potential potassium channel inhibitors, their interactions with the channel's pore-forming domains would be investigated. google.com

Table 1: Potential Molecular Docking Targets for Thieno[3,2-c]pyridine Derivatives

Potential Target ClassSpecific ExamplesRationale for Investigation
Ion Channels Voltage-gated potassium channels (e.g., Kv1.3, Kv1.5)Identified as potassium channel inhibitors with applications in arrhythmias, type-2 diabetes, and autoimmune diseases. google.com
G-Protein Coupled Receptors (GPCRs) Serotonin 5-HT1 and 5-HT2 receptors, Dopamine D2 receptorsThe scaffold is a pharmacophore for potential antipsychotic activity with observed affinity for these receptors. nih.gov
Kinases PIM-1 KinaseIsomeric thienopyridines have shown potent inhibition, suggesting a potential target class. nih.gov
Chaperone Proteins Heat shock protein 90 (Hsp90)Isomeric thienopyridines have been investigated as inhibitors of Hsp90 for anticancer applications. nih.govnih.gov

A key output of molecular docking is a scoring function that estimates the binding energy or affinity between the ligand and the target. Lower binding energy values typically indicate a more stable and favorable interaction. These scores are calculated based on the intermolecular forces, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, between the ligand and the protein. In a study on related thieno[2,3-b]pyridine derivatives designed as cytotoxic agents, docking simulations against the c-Src tyrosine kinase active site yielded binding energy values ranging from -10.75 to -11.12 kcal/mol for the most promising compounds. researchgate.net Such estimations are critical for ranking and prioritizing potential drug candidates.

One of the most powerful applications of molecular docking is in the preselection of compounds for synthesis and subsequent biological testing. By virtually screening a library of compounds against a specific target, researchers can prioritize those with the highest predicted binding affinity and the most favorable interaction profiles. This in silico approach significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates. This strategy has been successfully employed in the development of thienopyridine-based compounds. For example, in the search for Hsp90 inhibitors, molecular docking was used to identify potential candidates from a series of synthesized thieno[2,3-c]pyridine derivatives before they were subjected to in vitro anticancer screening. nih.govnih.govresearchgate.net

In Silico Screening and Virtual Library Design

Beyond docking individual compounds, computational methods are used to design and screen large virtual libraries based on a core scaffold like Thieno[3,2-c]pyridine. Starting with the core structure, a virtual library can be generated by adding a wide variety of chemical substituents at different positions. This library, which can contain thousands or millions of virtual compounds, is then screened in silico against the three-dimensional structure of a biological target. This process, known as structure-based virtual screening, helps identify novel derivatives with high predicted affinity and specificity. Based on the screening results, new molecules can be designed that are optimized for interaction with the target, as has been demonstrated in studies on related heterocyclic systems. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can predict the activity of new, untested compounds.

For scaffolds related to thienopyridine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. rsc.org For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded statistically significant models (CoMFA q² = 0.783, r² = 0.944; CoMSIA q² = 0.728, r² = 0.982) with good predictive capabilities. rsc.org Such models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. This information provides crucial guidance for designing more potent Thieno[3,2-c]pyridine derivatives by indicating which structural modifications are likely to enhance their therapeutic effects.

Analysis of Molecular Electrostatic Potentials and Pharmacophoric Features

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. researchgate.net It helps to identify electron-rich regions (negative electrostatic potential), which are prone to electrophilic attack and hydrogen bond acceptance, and electron-poor regions (positive electrostatic potential), which are susceptible to nucleophilic attack and hydrogen bond donation. Analyzing the MEP of this compound would reveal key features for its interaction with biological targets, highlighting the electronegative nitrogen atom of the pyridine (B92270) ring and the electron-rich thiophene (B33073) ring as potential sites for intermolecular interactions. researchgate.netresearchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The Thieno[3,2-c]pyridine ring system itself has been identified as a novel pharmacophore with potential for developing antipsychotic agents. nih.gov Studies have shown that derivatives containing this core structure exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors while having weaker interactions with dopamine D2 receptors, defining its specific pharmacophoric profile for these central nervous system targets. nih.gov Furthermore, the broader thienopyridine scaffold is recognized as a bio-isostere of purines and pyrimidines, making it a significant pharmacophore in medicinal chemistry for a wide range of targets. nih.gov

Conformational Analysis and Ligand Dynamics

Computational studies focusing specifically on the conformational analysis and ligand dynamics of this compound are not extensively available in publicly accessible scientific literature. The inherent flexibility of the 2-aminomethyl side chain, attached to the rigid thieno[3,2-c]pyridine core, is a critical determinant of its interaction with biological targets. Understanding the conformational preferences and dynamic behavior of this moiety is essential for rational drug design and structure-activity relationship studies.

In the absence of direct experimental or detailed computational studies on this compound, theoretical approaches such as molecular mechanics, density functional theory (DFT), and molecular dynamics (MD) simulations would be invaluable. Such studies would typically explore the potential energy surface of the molecule by systematically rotating the key dihedral angles that define the orientation of the aminomethyl group relative to the bicyclic system.

Conformational Preferences:

A systematic conformational search would likely identify several low-energy conformations. The primary dihedral angle, defined by the atoms connecting the side chain to the thieno[3,2-c]pyridine ring, would be of particular interest. The rotation around this bond would likely be subject to steric hindrance from the adjacent sulfur atom of the thiophene ring and the pyridine nitrogen. The resulting potential energy curve would reveal the most stable conformers and the energy barriers between them. It is hypothesized that conformations where the amine group is directed away from the bulky ring system would be energetically favored.

Ligand Dynamics:

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution. These simulations would track the atomic motions over time, revealing the flexibility of the aminomethyl side chain. Key metrics from such simulations would include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify regions of high mobility. It is expected that the aminomethyl side chain would exhibit higher RMSF values compared to the more rigid thieno[3,2-c]pyridine core, highlighting its conformational adaptability.

Hypothetical Research Findings:

To illustrate the type of data that would be generated from such computational studies, the following hypothetical data tables are presented. These tables are for illustrative purposes only and are not based on actual experimental or computational results for this compound.

Table 1: Hypothetical Rotational Energy Barriers for the Aminomethyl Side Chain

This interactive table presents the calculated energy barriers for the rotation around the key dihedral angle of the aminomethyl side chain.

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.2
601.5
1203.8
1800.0
2403.8
3001.5

Note: These values are hypothetical and serve to illustrate the expected outcomes of a potential energy surface scan.

Table 2: Hypothetical RMSF Values from a Molecular Dynamics Simulation

This interactive table shows the root-mean-square fluctuation (RMSF) for different parts of the this compound molecule, indicating their relative flexibility.

Molecular RegionAverage RMSF (Å)
Thieno[3,2-c]pyridine Core0.8
Methylene (B1212753) Group (-CH2-)1.5
Amine Group (-NH2)2.1

Note: These values are hypothetical and represent the expected flexibility of different molecular regions in a dynamic simulation.

Further dedicated computational research is necessary to fully characterize the conformational landscape and dynamic properties of this compound, which would be instrumental in elucidating its mechanism of action and in the design of new derivatives with improved pharmacological profiles.

Strategic Applications in Pre Clinical Drug Discovery and Chemical Biology

Thieno[3,2-c]pyridin-2-ylmethanamine as a Lead Compound or Scaffold

The thieno[3,2-c]pyridine (B143518) nucleus is recognized as a versatile scaffold in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as potassium channel inhibitors for cancer and autoimmune diseases, and as potential antipsychotic agents. google.comnih.gov

The "2-ylmethanamine" moiety introduces a basic amino group connected to the core via a methylene (B1212753) linker. This functional group is crucial as it can serve as a key interaction point, forming hydrogen bonds or ionic interactions with target proteins, such as kinases or receptors. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) variant, for instance, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The inherent properties of the thieno[3,2-c]pyridine scaffold, combined with the reactive potential of the methanamine group, make it a valuable starting point for library synthesis and lead optimization in drug discovery programs.

Scaffold Hopping and Bioisosteric Design Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel intellectual property, improving compound properties, or avoiding known toxicophores. The thienopyridine framework is an active area for such modifications.

Scaffold Hopping: In this approach, the core thieno[3,2-c]pyridine structure is replaced by a chemically different scaffold that maintains the essential spatial arrangement of key binding features. For example, a novel series of tetrahydrothieno[3,2-c]pyridine derivatives was developed as Smoothened (Smo) receptor antagonists using a scaffold hopping strategy, showing promise as inhibitors of the Hedgehog signaling pathway implicated in several cancers. rsc.org This demonstrates the utility of replacing a known core with the thienopyridine scaffold to generate new classes of inhibitors.

Bioisosteric Design: This strategy involves substituting an atom or group with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. For the thienopyridine scaffold, a common bioisosteric replacement involves modifying the pyridine (B92270) or thiophene (B33073) rings. For instance, replacing the picolinamide (B142947) core in a series of mGlu₅ negative allosteric modulators (NAMs) with a thieno[3,2-b]pyridine-5-carboxamide led to the discovery of highly potent and brain-penetrant compounds with improved pharmacokinetic profiles. nih.gov

Development of Targeted Therapeutic Agents (pre-clinical)

The thieno[3,2-c]pyridine scaffold has been instrumental in the pre-clinical development of various targeted therapeutic agents. Its derivatives have shown inhibitory activity against a range of biological targets implicated in diseases like cancer, inflammation, and cardiovascular disorders.

One significant area of application is in the development of kinase inhibitors. Protein kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. nih.gov The thienopyridine core serves as a template for ATP-competitive inhibitors that can be tailored for high selectivity. nih.govresearchgate.net Furthermore, thieno[3,2-c]pyridine derivatives have been patented as potent inhibitors of voltage-gated potassium channels, specifically Kv1.3 and Kv1.5, which are targets for autoimmune diseases, type-2 diabetes, and cardiac arrhythmias. google.com

The table below summarizes some of the pre-clinical applications of various thienopyridine scaffolds, highlighting their molecular targets and potential therapeutic indications.

Scaffold ClassTargetPotential Therapeutic Indication
Tetrahydrothieno[3,2-c]pyridineSmoothened (Smo) ReceptorCancer rsc.org
Thieno[3,2-c]pyridinePotassium Channels (Kv1.3, Kv1.5)Cancer, Arrhythmias, Autoimmune Diseases google.com
Thieno[3,2-c]pyridineSerotonin (B10506) (5-HT₁, 5-HT₂) ReceptorsPsychotic Disorders nih.gov
Thieno[3,2-b]pyridine (B153574)Protein Kinases (e.g., Haspin)Cancer nih.gov
Thieno[3,2-b]pyridineVEGFR-2, c-MetCancer (Angiogenesis) mdpi.com
Thieno[2,3-b]pyridine (B153569)Phospholipase C (PLC)Cancer researchgate.net
Thieno[2,3-d]pyrimidine (B153573)PI3KCancer tandfonline.com

Use in Biochemical Pathway Elucidation

While direct evidence for this compound in pathway elucidation is limited, related thienopyridine compounds serve as valuable chemical probes to investigate complex biological processes. The family of thieno[2,3-b]pyridines, for example, was initially identified through virtual screening against phosphoinositide specific-phospholipase C (PLC) and was found to have broad anti-tumor activity. researchgate.net

These compounds can be used to study the roles of specific enzymes in signaling cascades. Because thieno[2,3-b]pyridines are known to modulate numerous molecular targets—including G protein-coupled receptors, various kinases, and DNA repair enzymes—they can help to dissect the intricate signaling networks that contribute to cancer cell proliferation and survival. nih.gov By observing the cellular effects of a selective inhibitor, researchers can infer the function of its target protein within a specific pathway. The development of highly selective thieno[3,2-b]pyridine-based inhibitors for underexplored protein kinases like Haspin further underscores their utility as chemical probes for studying mitosis and other fundamental cellular processes. nih.gov

Potential for Agrochemical Applications

The versatility of the thienopyridine scaffold extends beyond pharmaceuticals into the agrochemical sector. Heterocyclic compounds are a cornerstone of modern agrochemical research due to their diverse biological activities. The 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine structure is noted for its utility in the synthesis of agrochemicals in addition to its pharmaceutical applications. chemimpex.com While specific studies on this compound for agrochemical use are not prominent, the broader class of thienopyridines has shown potential. For instance, certain derivatives have been associated with insecticidal and anthelmintic properties, indicating that this scaffold could be explored for developing new crop protection agents or veterinary medicines.

Role in Organic Electronic Materials Research

The conjugated heterocyclic system of the thieno[3,2-c]pyridine core makes it an attractive candidate for research in organic electronic materials. Such materials are integral to the development of technologies like organic field-effect transistors (OFETs), organic solar cells (PSCs), and organic light-emitting diodes (OLEDs).

Researchers have designed and synthesized novel building blocks based on a thieno[3,2-c]pyridine-4,6-dione structure for creating high-performance organic semiconductors. rsc.orgrsc.org Conjugated polymers incorporating these units have demonstrated promising charge transport characteristics. For example, a polymer incorporating a thieno[3,2-c]pyridine-4,6-dione-derived isoindigo building block exhibited p-type charge transport with hole mobilities as high as 0.32 cm²/(V s), highlighting the potential of this scaffold in organic electronics. acs.org The inherent planarity and potential for strong intermolecular interactions make the thieno[3,2-c]pyridine framework a promising component for designing new materials with tailored electronic and optical properties. acs.org

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Biological Targets

While the thienopyridine scaffold is broadly recognized for its biological activities, the specific therapeutic targets for Thieno[3,2-c]pyridin-2-ylmethanamine are still under active investigation. Future research is poised to explore a range of novel biological targets for derivatives of this compound.

Kinase Inhibition: The thieno[3,2-c]pyridine (B143518) core is a recognized pharmacophore for kinase inhibitors. europa.eunih.gov For instance, derivatives of the isomeric thieno[3,2-b]pyridine (B153574) have shown inhibitory activity against key kinases in cancer progression, such as c-Met and VEGFR2. researchgate.netresearchgate.net Future efforts will likely focus on screening this compound derivatives against a broad panel of kinases to identify novel and selective inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

Ion Channel Modulation: Thienopyridine compounds have been identified as potent inhibitors of voltage-gated potassium channels, particularly Kv1.3 and Kv1.5. prepchem.com These channels are implicated in a variety of physiological processes, and their modulation presents therapeutic opportunities for autoimmune diseases, cardiac arrhythmias, and type 2 diabetes. prepchem.com The this compound scaffold could be systematically explored for its potential to modulate these and other ion channels.

G-Protein Coupled Receptor (GPCR) Modulation: The structural motifs within this compound suggest its potential to interact with G-protein coupled receptors. Research on the related thieno[3,2-b]pyridine scaffold has led to the discovery of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which are of interest for treating central nervous system disorders. nih.gov A thorough investigation into the interaction of this compound derivatives with various GPCRs could unveil new therapeutic avenues.

Table 1: Potential Novel Biological Targets for this compound Derivatives

Target Class Specific Examples Therapeutic Area
Kinases c-Met, VEGFR2, Haspin, CDKLs nih.govresearchgate.netresearchgate.net Oncology, Inflammation
Ion Channels Kv1.3, Kv1.5 prepchem.com Autoimmune Diseases, Arrhythmias
GPCRs mGluR5, Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors nih.govelmergib.edu.ly CNS Disorders, Psychiatry

Advanced Synthetic Methodologies for Complex Derivatives

The generation of diverse libraries of this compound derivatives is crucial for establishing robust structure-activity relationships (SAR). Future research will necessitate the development and application of advanced synthetic methodologies to access structurally complex and diverse analogs.

Traditional synthetic routes to the thieno[3,2-c]pyridine core have been described, often involving multi-step sequences. google.com To accelerate the drug discovery process, more efficient and versatile synthetic strategies are required. The application of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), has proven effective for the functionalization of other thienopyridine isomers and could be adapted for the this compound scaffold. nih.govmdpi.com These methods would allow for the systematic introduction of a wide range of substituents, enabling a thorough exploration of the chemical space around the core structure.

Furthermore, the development of stereoselective synthetic routes will be important for investigating the impact of chirality on biological activity, as enantiomers often exhibit different pharmacological profiles.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel therapeutic agents. azolifesciences.comnih.gov For this compound, these computational tools can be leveraged in several ways:

Virtual Screening: AI-powered virtual screening can rapidly assess large compound libraries to identify derivatives of this compound with a high probability of binding to a specific biological target. azolifesciences.com

De Novo Design: Generative AI models can design novel this compound derivatives with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity of new derivatives, thereby prioritizing the synthesis of the most promising compounds. azolifesciences.com

By combining computational predictions with experimental validation, the drug discovery process for this class of compounds can be significantly accelerated.

Development of Multi-Targeted Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, as multi-targeted agents can offer improved efficacy and a reduced likelihood of drug resistance. The thienopyridine scaffold has already shown promise in this regard, with some derivatives of related isomers exhibiting activity against multiple targets. google.com

Future research on this compound should explore the rational design of derivatives that can simultaneously modulate two or more disease-relevant targets. For example, a single compound could be engineered to inhibit both a key kinase and a crucial ion channel involved in a particular cancer, potentially leading to synergistic therapeutic effects.

Exploration of New Application Areas in Chemical Biology

Beyond their direct therapeutic applications, derivatives of this compound can be developed as valuable tools for chemical biology research. The development of highly potent and selective ligands for a specific biological target can lead to the creation of chemical probes. nih.gov

These probes, when appropriately labeled (e.g., with fluorescent tags or biotin), can be used to:

Visualize the localization of the target protein within cells.

Identify new binding partners of the target protein.

Elucidate the physiological and pathological roles of the target protein.

The development of such chemical probes from the this compound scaffold would significantly contribute to our understanding of fundamental biological processes.

Mechanistic Studies at a Deeper Molecular Level

A thorough understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is essential for their further development. Future research should focus on detailed mechanistic studies, including:

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets will provide invaluable insights into the specific molecular interactions that govern binding and activity.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of ligand-target interactions.

Cell-Based Assays: In-depth cell-based studies will be necessary to elucidate the downstream signaling pathways affected by these compounds and to confirm their on-target effects in a cellular context. For example, studies on related thieno[2,3-b]pyridines have shown that they can induce apoptosis in cancer cells. researchgate.net

Collaborative Research Endeavors in Thienopyridine Science

The advancement of research on this compound and the broader field of thienopyridine chemistry will be greatly enhanced through collaborative efforts. Public-private partnerships (PPPs) and academic-industrial collaborations are crucial for bridging the gap between basic research and clinical development. nih.govazolifesciences.comorfenix.com

Such collaborations can facilitate:

Access to Resources: Sharing of compound libraries, screening platforms, and specialized expertise. nih.gov

Interdisciplinary Research: Bringing together chemists, biologists, pharmacologists, and clinicians to tackle complex scientific challenges.

Translation of Discoveries: Accelerating the translation of promising research findings from the laboratory to the clinic.

The establishment of research consortia focused on heterocyclic chemistry could also foster a more collaborative and synergistic research environment. europa.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.